molecular formula C13H13NO3S B1438907 4-(3-Methanesulfonylphenoxy)aniline CAS No. 1157381-28-6

4-(3-Methanesulfonylphenoxy)aniline

Cat. No.: B1438907
CAS No.: 1157381-28-6
M. Wt: 263.31 g/mol
InChI Key: KJADUWAWYMPMEK-UHFFFAOYSA-N
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Description

4-(3-Methanesulfonylphenoxy)aniline is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Quinolines : Aniline derivatives are used in the synthesis of quinolines, which are important compounds in chemical research and industry (Cho et al., 2000).
  • Electrochemical Synthesis of Polymers : Aniline derivatives can be polymerized electrochemically, leading to materials with potential applications in dye-sensitized solar cells (Shahhosseini et al., 2016).
  • Synthesis of Benzimidazoles : Alpha-chloroaldoxime O-methanesulfonates, synthesized from aniline derivatives, are used in the synthesis of functionalized benzimidazoles (Yamamoto et al., 2009).
  • Electrochemical Studies : Aniline sulfonic acid derivatives have been studied for their potential in redox cyclability, suggesting applications in energy storage and conversion (Moujahid et al., 2005).
  • Copolymerization : Aniline derivatives are used in the copolymerization processes to produce water-soluble and self-doped polyaniline derivatives, which are important in the development of new materials (Prévost et al., 1999).

Chemical Properties and Reactions

  • N-Arylation Reactions : Methanesulfonamide, related to aniline derivatives, has been used in Pd-catalyzed N-arylation reactions, highlighting its utility in organic synthesis (Rosen et al., 2011).
  • Hydrogenation Optimization : Aniline derivatives are used in selective hydrogenation processes, which are crucial in the synthesis of various organic compounds (Hawkins and Makowski, 2001).

Analytical and Spectroscopic Applications

  • Mass Spectrometry : Aniline derivatives have been analyzed using mass spectrometry techniques, aiding in understanding their chemical properties and potential applications (Onuska et al., 1976).

Biochemical Analysis

Biochemical Properties

4-(3-Methanesulfonylphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell function and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, including liver and kidney damage. Therefore, careful dosage optimization is crucial when using this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(3-methylsulfonylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)13-4-2-3-12(9-13)17-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADUWAWYMPMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157381-28-6
Record name 4-(3-methanesulfonylphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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